
4-Benzyloxy-3-bromobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyloxy-3-bromobenzoic acid, also known as 3-(Benzyloxy)-4-bromobenzoic acid, is a chemical compound with the molecular formula C14H11BrO3 . It has an average mass of 307.139 Da and a monoisotopic mass of 305.989136 Da .
Molecular Structure Analysis
The molecular structure of 4-Benzyloxy-3-bromobenzoic acid consists of a benzoic acid core with a bromine atom at the 4th position and a benzyloxy group at the 3rd position . The InChI code for this compound is 1S/C14H11BrO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) .Physical And Chemical Properties Analysis
4-Benzyloxy-3-bromobenzoic acid is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and others are not specified in the available resources.Scientific Research Applications
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
4-Benzyloxy-3-bromobenzoic acid: is a valuable compound in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is a pivotal method for forming carbon-carbon bonds, which are foundational in creating complex organic molecules. The compound acts as an aryl halide, reacting with organoboron reagents in the presence of a palladium catalyst to form biaryl compounds. These biaryl structures are prevalent in pharmaceuticals, agrochemicals, and organic materials.
Pharmaceutical Research: Precursor for Drug Development
In pharmaceutical research, 4-Benzyloxy-3-bromobenzoic acid serves as a precursor for the synthesis of various drug candidates . Its benzyloxy and bromo groups make it a versatile intermediate that can undergo further functionalization. It’s used to introduce phenylmethoxy groups into molecules, which can affect the bioactivity and solubility of potential drugs.
Material Science: Polymer Synthesis
The compound finds applications in material science, particularly in the synthesis of polymers . Its bromine atom can initiate radical polymerization processes, leading to the creation of new polymeric materials with potential applications in coatings, adhesives, and other industrial materials.
Chemical Engineering: Process Optimization
In chemical engineering, 4-Benzyloxy-3-bromobenzoic acid is studied for its role in optimizing chemical processes . Its reactivity can be harnessed to improve yields and reduce by-products in various chemical reactions, contributing to more efficient and sustainable industrial processes.
Biochemistry: Enzyme Inhibition Studies
Biochemists utilize 4-Benzyloxy-3-bromobenzoic acid in enzyme inhibition studies to understand biochemical pathways . By modifying specific enzymes, researchers can elucidate the mechanisms of action and potentially develop inhibitors that can serve as treatments for diseases.
Environmental Applications: Green Chemistry
Lastly, the compound is explored for its environmental applications, particularly in green chemistry . Its use in Suzuki-Miyaura coupling is an example of a more environmentally friendly approach to chemical synthesis, as it reduces the need for harmful solvents and minimizes waste.
Safety and Hazards
While specific safety and hazard information for 4-Benzyloxy-3-bromobenzoic acid is not available, general precautions for handling similar chemical compounds include avoiding contact with skin and eyes, not breathing dust, not ingesting the compound, and storing it in a cool, well-ventilated place . Always refer to the material safety data sheet (MSDS) for detailed safety information.
properties
IUPAC Name |
3-bromo-4-phenylmethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEJAZSHLCCNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyano-4-fluoro-N-({7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methyl)-3-nitroaniline](/img/structure/B2975794.png)
![N-(5-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2975795.png)
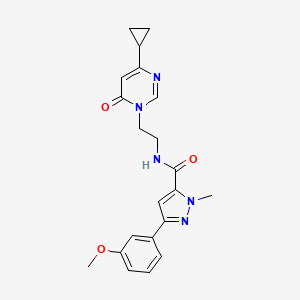
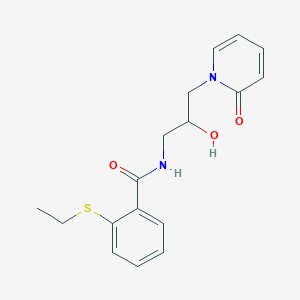
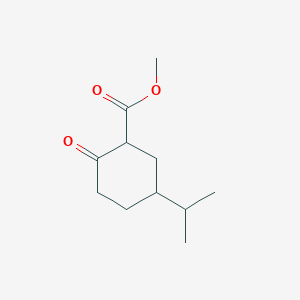
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2975801.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2975803.png)
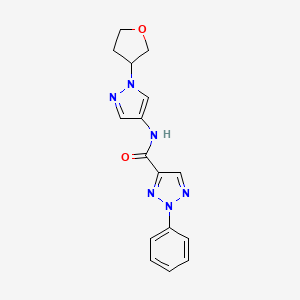
![4-[(2-Chlorophenyl)methyl]thiopheno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2975805.png)
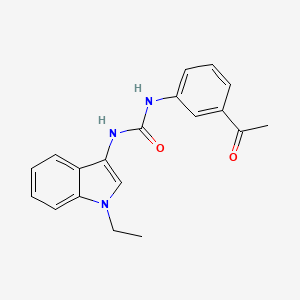
![N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2975808.png)
![1-(3,5-Dimethoxyphenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2975809.png)
![ethyl 2-[[2-[[(5E)-5-indol-3-ylidene-4-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2975810.png)